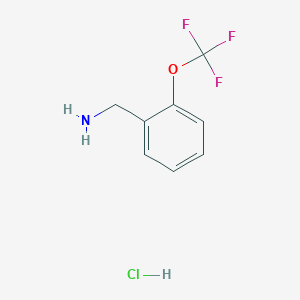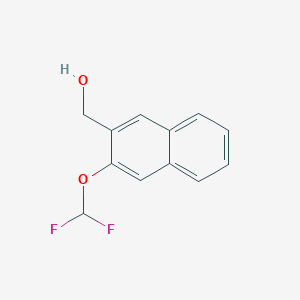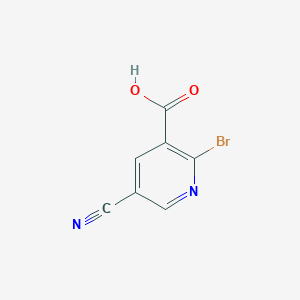
3-Hydroxy-3-phenylisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-phenylisoindolin-1-one is a chemical compound belonging to the class of isoindolin-1-ones. These compounds are significant due to their role as building blocks for various natural products and pharmaceuticals . The structure of this compound consists of an isoindolinone core with a hydroxyl group and a phenyl group attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the condensation of aromatic ketimines with alkynes via C-H activation, catalyzed by iridium complexes . This reaction proceeds through sequential ortho-alkenylation and intramolecular cyclization, resulting in the formation of the isoindolinone structure.
Industrial Production Methods
In industrial settings, continuous flow crystallization processes have been adopted for the production of chiral pharmaceutical intermediates, including this compound . This method offers advantages such as high productivity, scalability, and the ability to maintain extreme reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-phenylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-phenylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and chiral intermediates.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is utilized in the production of pharmaceuticals, herbicides, and polymer additives.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-3-(3,5-dimethoxyphenyl)isoindolin-1-one
- 3-Hydroxy-3-(4-methoxyphenyl)isoindolin-1-one
- 3-Hydroxy-3-(2-chlorophenyl)isoindolin-1-one
Uniqueness
3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to participate in aromatic interactions, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
144252-21-1 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3-hydroxy-3-phenyl-2H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
InChI-Schlüssel |
GWFDPVAJYRXYNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)







![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)

